methyl 4-amino-5-fluoro-2-methylbenzoate
Description
Properties
CAS No. |
1352887-75-2 |
|---|---|
Molecular Formula |
C9H10FNO2 |
Molecular Weight |
183.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthesis of Methyl 4-Acetamido-2-Methyl-5-Halobenzoate
The starting material, methyl 4-acetamido-2-methylbenzoate, is halogenated at position 5 using bromine or iodine in dichloromethane at 10–40°C. The acetamide group acts as a protecting group for the amino functionality while directing halogenation to the para position relative to the methyl group.
Key Reaction Parameters
Copper-Mediated Fluorination
The halogenated intermediate undergoes nucleophilic aromatic substitution with a fluoride source. While aryl fluorides are typically challenging to synthesize via this route, copper catalysts enable feasible substitution under elevated temperatures.
Reaction Conditions
-
Fluoride Source : Potassium fluoride (2.0–2.5 equivalents)
-
Catalyst : Cuprous iodide (5–10 mol%)
-
Solvent : Dimethylformamide (DMF)
-
Temperature : 70–90°C
-
Reaction Time : 10–12 hours
-
Yield : 60–70% (estimated)
Deprotection of Acetamide Group
The final step involves hydrolyzing the acetamide to free the amino group. Sulfuric acid in methanol under reflux achieves near-quantitative deprotection.
Optimization Notes
-
Acid Concentration : 2–5% v/v sulfuric acid
-
Reflux Duration : 5–8 hours
This route prioritizes early introduction of the fluorine atom, leveraging nitration and reduction to install the amino group.
Synthesis of Methyl 5-Fluoro-2-Methylbenzoate
Starting from 5-fluoro-2-methylbenzoic acid, esterification with methanol and sulfuric acid yields the methyl ester.
Esterification Protocol
-
Molar Ratio : 1:10 (acid:methanol)
-
Catalyst : Concentrated H₂SO₄ (5% v/v)
-
Reflux Time : 6–8 hours
-
Yield : 85–90%
Nitration at Position 4
Nitration with fuming nitric acid introduces a nitro group para to the methyl substituent. The fluorine atom’s meta-directing effect ensures regioselectivity.
Nitration Conditions
-
Nitrating Agent : HNO₃ (1.2 equivalents)
-
Solvent : Sulfuric acid
-
Temperature : 0–5°C
-
Reaction Time : 2 hours
-
Yield : 75–80%
Catalytic Hydrogenation
Reduction of the nitro group employs palladium on carbon (Pd/C) under hydrogen atmosphere.
Reduction Parameters
-
Catalyst Loading : 5% Pd/C (10 wt%)
-
Solvent : Ethanol
-
Pressure : 1 atm H₂
-
Time : 4–6 hours
-
Yield : 95–98%
Diazotization and Schiemann Reaction
This method utilizes diazonium chemistry to introduce fluorine, ideal for late-stage functionalization.
Synthesis of Methyl 4-Amino-2-Methylbenzoate
Beginning with methyl 2-methylbenzoate, nitration at position 4 followed by reduction yields the primary amine.
Key Steps
-
Nitration : Mixed acid (H₂SO₄/HNO₃) at 30°C, 80% yield
-
Reduction : Fe/HCl, 90% yield
Diazonium Salt Formation and Fluorination
The amine is diazotized and subjected to the Balz-Schiemann reaction to replace the diazo group with fluorine.
Reaction Details
-
Diazotization : NaNO₂/HBF₄ at −5°C
-
Decomposition : 120–130°C, yielding aryl fluoride
-
Yield : 50–60%
Comparative Analysis of Methods
| Parameter | Method 1 | Method 2 | Method 3 |
|---|---|---|---|
| Total Yield | 50–60% | 60–70% | 40–50% |
| Purity (HPLC) | >99.5% | >99% | >98% |
| Reaction Steps | 3 | 3 | 4 |
| Scalability | High | Moderate | Low |
| Halogen Use | Bromine/Iodine | None | None |
Method 1 offers superior scalability and purity, as evidenced by the patent’s industrial-scale examples . Method 2 avoids hazardous halogens but requires precise nitration control. Method 3’s lower yield limits its practicality despite avoiding directing group strategies.
Chemical Reactions Analysis
Types of Reactions: Methyl 4-amino-5-fluoro-2-methylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in electrophilic substitution reactions, such as diazotization followed by coupling with aromatic compounds to form azo dyes.
Oxidation and Reduction: The compound can be oxidized to form corresponding quinones or reduced to form amines.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions:
Diazotization: Sodium nitrite and hydrochloric acid are commonly used for diazotization of the amino group.
Oxidation: Potassium permanganate or chromium trioxide can be used for oxidation reactions.
Hydrolysis: Sodium hydroxide or hydrochloric acid is used for hydrolysis reactions.
Major Products:
Azo Dyes: Formed from diazotization and coupling reactions.
Quinones: Formed from oxidation reactions.
Carboxylic Acids: Formed from hydrolysis of the ester group.
Scientific Research Applications
Methyl 4-amino-5-fluoro-2-methylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a building block for designing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of methyl 4-amino-5-fluoro-2-methylbenzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, its potential antimicrobial activity could involve disruption of bacterial cell wall synthesis or interference with essential metabolic processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogues and their differences:
Key Observations:
Substituent Position and Reactivity: The position of the amino group significantly impacts reactivity. For example, methyl 5-amino-2-fluorobenzoate (amino at position 5) may exhibit reduced electrophilic aromatic substitution reactivity compared to the target compound (amino at position 4), which is more activated for functionalization . Ethyl 2-amino-5-fluorobenzoate demonstrates how ester chain length (ethyl vs. methyl) affects lipophilicity and metabolic stability, with ethyl esters generally being more resistant to hydrolysis .
Functional Group Variations: The carboxylic acid derivative (4-amino-2-fluoro-5-methoxybenzoic acid) lacks the ester group, increasing solubility in aqueous media but reducing cell membrane permeability compared to the target compound . Methyl 4-acetamido-5-chloro-2-methoxybenzoate replaces the fluoro group with chloro, enhancing steric bulk and altering electronic properties. The acetamido group serves as a protected amine, useful in prodrug strategies .
Biological Activity: Compounds with phenol groups (e.g., 5-amino-4-fluoro-2-methylphenol) may exhibit stronger antimicrobial activity due to phenolic toxicity but face stability issues in biological systems compared to ester derivatives .
Physicochemical Properties
While exact data (e.g., melting point, logP) for the target compound are unavailable in the provided evidence, trends can be inferred:
- Lipophilicity: The methyl ester and methyl group in the target compound likely increase logP compared to carboxylic acid derivatives (e.g., 4-amino-2-fluoro-5-methoxybenzoic acid), enhancing membrane permeability .
- Stability : Methyl esters are generally more hydrolytically stable than ethyl esters in acidic conditions but less stable than methoxy groups .
Q & A
Q. What safety protocols are essential when handling this compound?
- Methodological Answer : Use fume hoods for powder handling to prevent inhalation. Wear nitrile gloves and PPE due to potential skin sensitization. Store in airtight containers under inert gas (N₂ or Ar) to prevent oxidation. Dispose of waste via halogen-specific protocols (e.g., for fluorine-containing byproducts). Regularly monitor air quality for particulate levels (OSHA PEL: 15 mg/m³) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
